molecular formula C10H19N3O B3215986 2-({[1-(Methylpropyl)pyrazol-4-yl]methyl}amino)ethan-1-ol CAS No. 1170162-57-8

2-({[1-(Methylpropyl)pyrazol-4-yl]methyl}amino)ethan-1-ol

Cat. No. B3215986
CAS RN: 1170162-57-8
M. Wt: 197.28 g/mol
InChI Key: IYUZMSKURKXQBA-UHFFFAOYSA-N
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Description

“2-({[1-(Methylpropyl)pyrazol-4-yl]methyl}amino)ethan-1-ol” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The pyrazole ring is a common structure in many pharmaceutical compounds due to its broad range of chemical and biological properties .

Scientific Research Applications

Corrosion Inhibition

Pyrazole derivatives, including compounds similar to 2-({[1-(Methylpropyl)pyrazol-4-yl]methyl}amino)ethan-1-ol, are studied for their potential as corrosion inhibitors. A theoretical study using density functional theory (DFT) was performed on bipyrazolic-type organic compounds to elucidate their inhibition efficiencies and reactive sites. The study found that the efficiencies and global chemical reactivity of these inhibitors are related to parameters like the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), gap energy, electronegativity, and global hardness. The results aligned well with experimental data, indicating the potential of these compounds in corrosion inhibition applications (Wang et al., 2006).

Bioactivity and Structural Analysis

Pyrazole derivatives have been synthesized and characterized for their bioactive properties. For instance, certain hydroxymethyl pyrazole derivatives were identified to have structures that are conducive to interaction with primary amines. These structures were studied using various spectroscopic techniques and X-ray crystallography, revealing insights into the bioactive sites of these compounds. The study not only elucidated the structural characteristics but also confirmed the biological activity of these compounds against breast cancer and microbes (Titi et al., 2020).

Eco-Friendly Synthesis of Pyrazole Derivatives

The eco-friendly synthesis of pyrazole derivatives has gained attention due to their medicinal and synthetic importance. Research has been conducted on the synthesis reaction of pyrazolyl α-amino esters derivatives, focusing on computational studies to ensure the feasibility of these reactions in laboratory settings. This research has led to the development of an economical synthesis strategy, yielding active biomolecules with good overall yields. The structures of these synthesized compounds were characterized by conventional spectroscopic techniques, demonstrating a good correlation between the experimental study and the computational predictions (Mabrouk et al., 2020).

properties

IUPAC Name

2-[(1-butan-2-ylpyrazol-4-yl)methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c1-3-9(2)13-8-10(7-12-13)6-11-4-5-14/h7-9,11,14H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUZMSKURKXQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C=N1)CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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